2-[(3-Bromo-5-methylphenyl)formamido]acetamide
Overview
Description
2-[(3-Bromo-5-methylphenyl)formamido]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromo-substituted aromatic ring and an acetamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide typically involves the reaction of 3-bromo-5-methylaniline with ethyl chloroacetate in the presence of a base, followed by hydrolysis and subsequent reaction with formamide. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for optimal yield
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromo-5-methylphenyl)formamido]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amines.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: 3-bromo-5-methylbenzoic acid
Reduction: 3-bromo-5-methylaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(3-Bromo-5-methylphenyl)formamido]acetamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromo-5-methylphenyl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the acetamide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromo-4-methylphenyl)formamido]acetamide
- 2-[(3-Chloro-5-methylphenyl)formamido]acetamide
- 2-[(3-Bromo-5-ethylphenyl)formamido]acetamide
Uniqueness
2-[(3-Bromo-5-methylphenyl)formamido]acetamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-bromo-5-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-6-2-7(4-8(11)3-6)10(15)13-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSNBYHVSPDXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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